Xanthone

Descripción general

Descripción

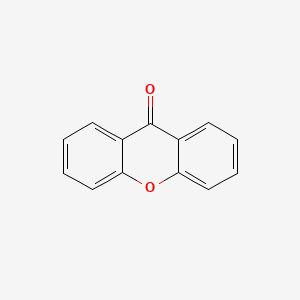

La xantona es un compuesto heterocíclico aromático oxigenado con la fórmula molecular C₁₃H₈O₂El compuesto se aisló por primera vez del pericarpio del mangostán (Garcinia mangostana L.) y se nombró así por la palabra griega "xanthós", que significa amarillo, debido a su color . Las xantonas son metabolitos secundarios que se encuentran en diversas familias de plantas, hongos y líquenes, y presentan una amplia gama de actividades biológicas, lo que las convierte en valiosas para las aplicaciones farmacéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de xantonas se puede lograr mediante varios métodos:

Reacción de Grover, Shah y Shah: Este método implica el uso de cloruro de zinc y cloruro de fosforilo para producir xantonas con un mejor rendimiento y tiempos de reacción más cortos.

Métodos Catalíticos: Se ha explorado el uso de catalizadores de iterbio, paladio, rutenio y cobre para la síntesis de xantonas.

Reacción de Friedel-Crafts: Esta reacción implica el uso de cromonas-4-onas como bloques de construcción.

Reacción de Diels-Alder: Se ha empleado una reacción de Diels-Alder intermolecular para la síntesis de xantona.

Métodos de Producción Industrial: La producción industrial de xantonas típicamente involucra la optimización de estas rutas sintéticas para lograr rendimientos y pureza más altos. El uso de calentamiento por microondas y acoplamiento oxidativo sin metales son algunas de las técnicas avanzadas empleadas en entornos industriales .

Análisis De Reacciones Químicas

Las xantonas experimentan diversas reacciones químicas, que incluyen:

Oxidación: Las xantonas se pueden oxidar para formar quinonas y otros derivados oxidados.

Reducción: La reducción de xantonas puede conducir a la formación de dihidroxicantonas.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Halógenos, agentes alquilantes, agentes acilantes.

Productos Principales:

Productos de Oxidación: Quinonas, xantonas hidroxiladas.

Productos de Reducción: Dihidroxicantonas.

Productos de Sustitución: Xantonas halogenadas, alquiladas y aciladas.

Aplicaciones Científicas De Investigación

Anticancer Properties

Xanthones have been extensively studied for their potential as chemopreventive and chemotherapeutic agents. Research indicates that xanthones can inhibit tumor growth through various mechanisms:

- Mechanisms of Action : Xanthones affect multiple molecular targets involved in cancer progression, including kinases, cyclooxygenases, and DNA polymerases. For instance, α-mangostin and other prenylated xanthones have demonstrated significant cytotoxic effects against various cancer cell lines such as breast cancer (BC-1), lung cancer (NCI-H187), and leukemia (CEM-SS) .

- Case Studies : In vitro studies have shown that xanthones like α-mangostin can induce apoptosis in cancer cells and inhibit metastasis. A notable study reported that dulxanthone D exhibited promising activity against hepatocellular carcinoma cells, comparable to standard treatments like sorafenib .

| This compound Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| α-Mangostin | Breast | Induces apoptosis | |

| Dulthis compound D | Liver | Inhibits migration | |

| γ-Mangostin | Lung | Cytotoxic effects |

Anti-inflammatory Applications

Xanthones are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases:

- Mechanisms of Action : They modulate pathways related to oxidative stress and inflammation, such as the nuclear factor erythroid 2-related factor and prostaglandin cascades. For example, α-mangostin has been shown to reduce the expression of pro-inflammatory cytokines in animal models .

- Clinical Relevance : Xanthones have been proposed as therapeutic agents for skin inflammatory conditions like acne and dermatitis due to their ability to inhibit Propionibacterium acnes and Staphylococcus epidermidis .

| This compound Compound | Disease Type | Mechanism of Action | Reference |

|---|---|---|---|

| α-Mangostin | Acne | Inhibits bacterial growth | |

| γ-Mangostin | Skin inflammation | Reduces cytokine production |

Antimicrobial Activities

The antimicrobial properties of xanthones extend to antibacterial, antifungal, and antiviral activities:

- Antibacterial Effects : Xanthones have demonstrated significant antibacterial activity against pathogens including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have shown efficacy in regulating the p21 pathway to combat bacterial infections .

- Antifungal Effects : Some this compound derivatives exhibit potent antifungal properties, making them suitable candidates for developing new antifungal agents.

| This compound Compound | Microbial Target | Activity Type | Reference |

|---|---|---|---|

| Fusaroxazin | Staphylococcus aureus | Antibacterial | |

| Gambogic acid | Fungi | Antifungal |

Other Applications

Beyond pharmacological uses, this compound has applications in various fields:

- Photocatalysis : this compound can be utilized as a photocatalyst in chemical reactions due to its ability to absorb light and facilitate photochemical processes .

- Analytical Chemistry : It is used in the preparation of xanthydrol for determining urea levels in blood tests, showcasing its utility in clinical diagnostics .

Mecanismo De Acción

Las xantonas ejercen sus efectos a través de diversos mecanismos:

Actividad Antioxidante: Las xantonas eliminan los radicales libres y reducen el estrés oxidativo.

Actividad Antiinflamatoria: Las xantonas inhiben las citocinas proinflamatorias y modulan las vías de estrés oxidativo.

Actividad Anticancerígena: Las xantonas inducen apoptosis, autofagia y arresto del ciclo celular en las células cancerosas.

Actividad Neuroprotectora: Las xantonas protegen contra la neuroinflamación y reducen la acumulación de agregación de β-amiloide y tau en la enfermedad de Alzheimer.

Comparación Con Compuestos Similares

Las xantonas son únicas debido a su andamiaje dibenzo-γ-pirona, que permite una amplia gama de actividades biológicas. Compuestos similares incluyen:

Azaxantonas: Estos compuestos contienen átomos de nitrógeno en la porción aromática y tienen una mayor solubilidad y actividad biológica.

Antraquinonas: Estos compuestos comparten una estructura similar pero difieren en sus actividades biológicas y aplicaciones.

En conclusión, las xantonas son compuestos versátiles con un potencial significativo en diversos campos de la investigación y la industria. Su estructura única y sus diversas actividades biológicas las convierten en valiosas para su exploración y aplicación adicionales.

Actividad Biológica

Xanthone, a naturally occurring polyphenolic compound, has garnered attention for its diverse biological activities. This article delves into the various pharmacological effects of this compound, supported by research findings, case studies, and data tables that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound (9H-xanthene-9-one) is characterized by a tricyclic structure consisting of a pyran ring fused with two phenyl rings. This unique structure contributes to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

1. Anticancer Activity

This compound derivatives have shown significant promise in cancer treatment. A study highlighted the cytotoxic effects of various this compound derivatives on cancer cell lines, utilizing the MTT assay to measure cell viability. The results indicated that certain derivatives exhibited potent cytotoxicity, with compound 5 demonstrating the highest activity against WiDR and Vero cell lines. The mechanism of action involves inhibition of telomerase and cyclin-dependent kinases (CDK2), which are crucial in cancer cell proliferation .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1 | WiDR | 0.013 | Telomerase inhibition |

| 2 | Vero | 0.045 | COX-2 inhibition |

| 5 | WiDR | 0.008 | CDK2 inhibition |

2. Anti-inflammatory Effects

Xanthones have been found to modulate inflammatory responses by regulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. In a study involving mice models, this compound-rich extracts significantly reduced serum levels of these cytokines and improved survival rates during anaphylactic shock .

Case Study: Effects on Skin Inflammation

Aye et al. (2020) reported that this compound showed a dose-dependent decrease in IgE levels and mast cell populations in skin lesions in mice treated with this compound at doses of 0.2 to 20 mg/kg .

3. Antimicrobial Activity

Xanthones exhibit notable antimicrobial properties against various pathogens. A recent study investigated the antifungal activity of synthetic this compound derivatives against fluconazole-resistant Candida albicans strains, revealing strong inhibitory effects .

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 42 | C. albicans | 0.5 µg/mL |

| 44 | C. albicans | 0.3 µg/mL |

The biological activities of xanthones are attributed to several mechanisms:

- Caspase Activation : Xanthones induce apoptosis in cancer cells through caspase activation.

- Enzyme Inhibition : They inhibit key enzymes involved in inflammation and cancer progression, such as COX-2 and topoisomerases.

- Cytokine Modulation : Xanthones regulate the expression of various cytokines and chemokines involved in immune responses.

Propiedades

IUPAC Name |

xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELGWHKGNBSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021795 | |

| Record name | Xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Xanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000585 [mmHg] | |

| Record name | Xanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-47-1 | |

| Record name | Xanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9749WEV0CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.